molecular formula C9H7N B099645 Isoquinoline-D7 CAS No. 17157-12-9

Isoquinoline-D7

Cat. No.: B099645
CAS No.: 17157-12-9
M. Wt: 136.2 g/mol
InChI Key: AWJUIBRHMBBTKR-GSNKEKJESA-N
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Description

Isoquinoline-D7 is a deuterated form of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The deuterated form, this compound, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

Target of Action

Isoquinoline-D7, a deuterium-labeled isoquinoline , is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline and its derivatives are part of a large family of natural plant alkaloids . These compounds have been found to exhibit anti-cancer activities , suggesting that their primary targets may be certain types of cancer cells.

Mode of Action

It is known that isoquinoline alkaloids can have various effects, including sedative, psychotropic, or analgesic properties . The interaction of this compound with its targets likely involves binding to specific receptors or enzymes in the cancer cells, thereby inhibiting their growth or inducing apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are synthesized through several biosynthetic pathways . These pathways involve a series of enzymatic reactions that convert simple precursors into complex isoquinoline structures . The affected pathways and their downstream effects largely depend on the specific isoquinoline alkaloid and its targets. For instance, some isoquinoline alkaloids have been found to inhibit the function of dopaminergic neurons and intensify oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound, like other deuterium-labeled compounds, may be influenced by the presence of the deuterium atom . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoquinoline alkaloids. These effects can include disturbances in the function of certain neurons, intensification of oxidative stress, inhibition of mitochondrial activity, and induction of cell death via apoptosis .

Future Directions

Isoquinoline alkaloids have good drug-like properties and versatile biological activities . They stimulate further medicinal chemistry research . The importance of alkaloids in the development of medicine is unquestionable .

Comparison with Similar Compounds

Isoquinoline-D7 can be compared with other similar compounds, such as:

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy and other analytical techniques. This isotopic labeling makes it particularly valuable in research applications where precise molecular analysis is required .

Properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterioisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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